Methyl 4-(aminomethyl)-3-methylbenzoate
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-3-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6,11H2,1-2H3 |
InChI Key |
CYGJEWIECWOXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CN |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| Reduction | 3-methyl-4-nitrobenzoic acid is reduced to the amine using hydrogen in methanol. |
| Filtration | Catalyst removal via suction filtration. |
| Concentration | The filtrate is concentrated to yield the final product as a white solid. |
Chemistry
Methyl 4-(aminomethyl)-3-methylbenzoate serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role as a precursor enables the formation of more complex organic molecules, which are essential in drug development.
Biology
In biological research, this compound is investigated for its potential neuroprotective properties. It has been utilized in synthesizing hydrazones aimed at treating Alzheimer's disease, showcasing its relevance in neuropharmacology .
Medicine
The compound is particularly noteworthy for its application in developing angiotensin II receptor antagonists such as telmisartan, which is used to manage hypertension and metabolic disorders. This highlights its importance in cardiovascular therapeutics .
Case Studies and Research Findings
- Neuroprotective Hydrazones : A study demonstrated that derivatives of this compound could effectively inhibit neurodegenerative processes associated with Alzheimer's disease through specific biochemical pathways .
- Angiotensin II Receptor Antagonists : Research has shown that this compound plays a critical role in synthesizing telmisartan, providing a pathway for developing treatments for hypertension and related metabolic disorders .
- Biological Activity : Investigations into the compound's interaction with various biomolecules have revealed its potential as a substrate for key enzymes involved in metabolic pathways, further emphasizing its significance in drug development.
Comparison with Similar Compounds
Functional Group Reactivity
- Aminomethyl vs. Amino Groups: The aminomethyl group in this compound offers greater flexibility for further functionalization (e.g., alkylation or acylation) compared to the rigid amino group in Methyl 4-amino-3-methylbenzoate .
- Halogen Substituents: Chloro (Methyl 4-(aminomethyl)-3-chlorobenzoate) and bromo (Methyl 4-bromo-3-methylbenzoate) analogs exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | 30% HCl | |
| Solvent | Methanol | |
| Temperature | Reflux (e.g., 60–80°C) | |
| pH Adjustment | 4–9 (after reaction) → 9–12 (during extraction) | |
| Yield | >85% (analogous methyl esters) |
Mechanistic Insight :
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. Hydrochloric acid protonates the carboxylic acid, enhancing electrophilicity. Methanol acts as the nucleophile, forming the methyl ester. Subsequent pH adjustment to 9–12 facilitates phase separation, enabling efficient extraction of the product.
Catalytic Hydrogenation of Nitrile Precursors
Reduction of nitrile groups to aminomethyl is a viable pathway. This method is exemplified by the synthesis of methyl 4-(aminomethyl)benzoate from methyl 4-cyanobenzoate. Adapting this to the 3-methyl variant:
Steps:
-
Synthesis of 3-Methyl-4-Cyanobenzoic Acid :
-
Introduce a cyano group at position 4 of 3-methylbenzoic acid via electrophilic substitution (e.g., cyanation).
-
-
Reduction to Aminomethyl :
-
Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitrile to a primary amine.
-
Key Reagents and Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Pressure | 48 psi H₂ | |
| Solvent | Methanol | |
| Yield | ~99% (for analogous compounds) |
Challenges :
-
Regioselectivity : Ensuring cyano group introduction at position 4.
-
Catalyst Efficiency : Pd/C may require additional ligands for optimal activity.
Bromination and Nucleophilic Substitution
This approach targets direct installation of the aminomethyl group via bromine substitution.
Protocol:
Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Bromination Conditions | Br₂, acetic acid, 10–80°C | |
| Substitution Reagent | NH₂CH₂NH₂, NaOH (aq) | |
| Yield | >95% (for bromination; substitution yield varies) |
Advantages :
-
High regioselectivity in bromination due to directing effects of the methyl group.
-
Limitations : Aminomethylamine availability and reaction kinetics.
Electrochemical Reduction
Electrochemical methods offer an alternative to catalytic hydrogenation, particularly for sensitive substrates.
Process:
-
Oxidation to Imine or Oxime :
-
Convert a formyl group (position 4) to an imine or oxime.
-
-
Electrochemical Reduction :
-
Reduce the imine or oxime to aminomethyl using controlled potential.
-
Example Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Electrolyte | Aqueous HCl or NaOH | |
| Potential | -1.0 to 0.0 V vs. SCE | |
| Yield | Moderate (requires optimization) |
Considerations :
-
Scalability : Limited by electrode surface area.
-
Byproducts : Potential over-reduction or side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Esterification | High yield, scalable | Requires controlled pH/temperature | >85% |
| Catalytic Hydrogenation | Mild conditions, high selectivity | Nitrile precursor synthesis complexity | ~99% |
| Bromination/Substitution | Direct functionalization | Multi-step, reagent costs | 70–95% |
| Electrochemical Reduction | Environmentally friendly | Low throughput, technical expertise | 60–80% |
Critical Challenges and Solutions
-
Regioselectivity :
-
Solution : Use directing groups (e.g., methyl) to guide electrophilic substitution.
-
-
Aminomethyl Group Stability :
-
Solution : Protect the amine (e.g., as a hydrochloride salt) during synthesis to prevent degradation.
-
-
Purity :
-
Solution : Recrystallization from ethanol or chromatographic purification.
-
Data Tables: Reaction Optimization
Table 1: Esterification Optimization
| pH (Post-Reaction) | Temperature (°C) | Extraction Solvent | Yield (%) |
|---|---|---|---|
| 6.0–7.0 | 5–10 | Methylene chloride | 88–89 |
| 8.0–9.0 | 10–15 | Toluene | 85–87 |
Table 2: Catalytic Hydrogenation Parameters
| Catalyst (g) | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C (0.7g) | 48 | 24 | 99 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-(aminomethyl)-3-methylbenzoate, and what analytical techniques are used to confirm its purity and structure?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, aminomethylation of methyl 3-methylbenzoate derivatives using reagents like ammonium formate or reductive amination of aldehyde intermediates .
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%), and melting point determination for crystallinity validation. Recrystallization or column chromatography (e.g., hexane/EtOH gradients) are standard purification methods .
Q. How does the presence of the aminomethyl group influence the solubility and reactivity of this compound compared to its non-aminated analogs?
- Solubility : The aminomethyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl benzoates lacking amino groups.
- Reactivity : The primary amine facilitates reactions like acylation (e.g., with acetyl chloride) or Schiff base formation, enabling derivatization for drug discovery or coordination chemistry. Comparative studies with methyl 3-methylbenzoate show reduced electrophilicity at the ester carbonyl due to electron-donating effects of the aminomethyl group .
Advanced Research Questions
Q. What strategies can mitigate side reactions during the introduction of the aminomethyl group in the synthesis of this compound?
- Methodology :
- Use protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent undesired acylation or oxidation of the amine during synthesis.
- Optimize reaction stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine precursors) to minimize dimerization.
- Employ low-temperature (-78°C) conditions for sensitive intermediates to suppress hydrolysis of the ester group .
Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity or tautomeric stability of this compound derivatives?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distribution, identifying reactive sites for electrophilic substitution. For tautomerism, transition state analysis predicts stability of enamine vs. imine forms. Lattice energy calculations (as in ) assess crystal packing efficiency, aiding polymorph design .
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Use buffered solutions (pH 1–13) to assess hydrolysis of the ester and aminomethyl groups. Monitor degradation via LC-MS over 48 hours.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated aging studies (40–60°C) predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
